Antirhine
Overview
Description
Antirhine is a member of beta-carbolines.
This compound is a natural product found in Strychnos angolensis, Strychnos camptoneura, and other organisms with data available.
Biochemical Analysis
Biochemical Properties
Antirhine plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with key enzymes involved in cellular metabolism and signaling pathways. For instance, this compound has shown inhibitory effects on certain enzymes, which can lead to alterations in metabolic flux and cellular homeostasis . Additionally, it interacts with proteins involved in apoptosis, thereby influencing cell survival and death mechanisms .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to induce cytotoxicity and apoptosis in human adenocarcinoma cells, including MCF-7, HepG2, and HeLa cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to increase the apoptotic cell population in cancer cells, thereby promoting programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific proteins and enzymes, leading to their inhibition or activation. This interaction can result in the modulation of signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes . Furthermore, this compound’s influence on gene expression contributes to its overall biological effects, including its cytotoxic and apoptotic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained cytotoxic effects in cancer cells, while its degradation products may exhibit different biological activities . Understanding these temporal effects is crucial for optimizing its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can induce significant biological responses. At high doses, this compound has been associated with toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . These findings underscore the need for careful consideration of dosage when evaluating this compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect metabolic flux and metabolite levels, thereby influencing cellular homeostasis. For example, this compound’s interaction with enzymes involved in arginine metabolism can impact the production of nitric oxide and other metabolites, which play critical roles in cellular function and signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. This compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects . Understanding these transport mechanisms is essential for developing targeted therapeutic strategies.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as the compound may exert different effects depending on its cellular context. For instance, this compound’s presence in the mitochondria can enhance its pro-apoptotic effects, while its localization in the cytoplasm may influence other cellular processes .
Properties
IUPAC Name |
(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNVEAAYOFGCI-DEYYWGMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)C1CCN2CCC3=C(C2C1)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CO)[C@H]1CCN2CCC3=C([C@@H]2C1)NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936319 | |
Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16049-28-8 | |
Record name | (βR,2S,12bS)-β-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16049-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhazinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016049288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40936319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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